

A Comprehensive Spectroscopic Guide to 4-(Phenylthio)benzene-1,2-diamine

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Compound of Interest

Compound Name: 4-(Phenylthio)benzene-1,2-diamine

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Senior Application Scientist Note: This document provides a detailed technical guide to the spectroscopic characterization of **4-(Phenylthio)benzene-1,2-diamine** (CAS: 43156-48-5). As a crucial intermediate in the development of pharmaceuticals, including potential anticancer and antimicrobial agents, rigorous structural confirmation and purity assessment are paramount.^[1] This guide is structured not as a rigid template, but as a logical workflow, moving from molecular structure to the practical application and interpretation of key analytical techniques. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

4-(Phenylthio)benzene-1,2-diamine is an aromatic compound featuring a diamino-substituted benzene ring linked to a phenyl group via a thioether bridge. This unique combination of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

- Molecular Formula: C₁₂H₁₂N₂S^{[2][3]}
- Molecular Weight: 216.30 g/mol ^{[2][4]}
- Monoisotopic Mass: 216.07211956 Da^[4]

The structure, with a proposed numbering scheme for NMR analysis, is presented below.

Caption: A typical workflow for the spectroscopic analysis of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms (protons). Chemical shifts (δ) are influenced by electron density, with electron-withdrawing groups causing a downfield shift (higher ppm). [5][6] **Experimental Protocol (Typical):**

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, sometimes allowing them to couple with neighboring protons.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).
- **Acquisition:** Record the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- **D₂O Exchange:** To confirm the identity of N-H protons, a drop of D₂O can be added to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum. [7] **Predicted ¹H NMR Data & Interpretation:**

Assigned Protons	Predicted δ (ppm)	Multiplicity	Integration	Rationale & Notes
NH ₂ (N1, N2)	~3.5 - 4.5	Broad Singlet	4H	<p>The chemical shift of amine protons is variable and concentration-dependent.</p> <p>[5]They typically appear as a broad signal due to quadrupole broadening and chemical exchange.</p> <p>Confirmed by D₂O exchange.</p>
Phenyl-H (C2', C6')	~7.30 - 7.40	Multiplet (dd)	2H	<p>Protons ortho to the sulfur atom.</p> <p>Deshielded by the sulfur's electronegativity and aromatic ring current.</p>
Phenyl-H (C3', C5')	~7.20 - 7.30	Multiplet (t)	2H	Protons meta to the sulfur atom.
Phenyl-H (C4')	~7.10 - 7.20	Multiplet (t)	1H	Proton para to the sulfur atom.
Diamino-H (C6)	~6.80 - 6.90	Doublet (d)	1H	Least affected proton on this ring.
				This proton is ortho to one amino group and meta to another,

resulting in a specific splitting pattern. Aromatic protons generally appear between 6-9 ppm. [6]

Diamino-H (C5)	~6.70 - 6.80	Doublet of Doublets (dd)	1H	This proton is ortho to the sulfur and meta to two amino groups.
Diamino-H (C3)	~6.60 - 6.70	Doublet (d)	1H	This proton is ortho to an amino group and meta to the sulfur substituent.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal. Chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol (Typical):

- Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required for a good signal in a reasonable time.
- Acquisition: Record a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data & Interpretation:

Assigned Carbon	Predicted δ (ppm)	Rationale & Notes
C1' (S-C)	~138	Quaternary carbon attached to sulfur. Its shift is influenced by the thioether linkage.
C1, C2 (N-C)	~140, ~135	Carbons bearing the amino groups. Strongly deshielded. The exact shifts depend on their relative positions.
C4 (S-C)	~125	Carbon attached to the sulfur on the diamino ring.
C3', C5'	~132	Phenyl ring carbons meta to the sulfur.
C2', C6'	~129	Phenyl ring carbons ortho to the sulfur.
C4'	~127	Phenyl ring carbon para to the sulfur.
C5, C6, C3	~120, ~118, ~115	The three CH carbons of the diamino-substituted ring. Shielded by the electron-donating effect of the two amino groups. Their precise assignment requires 2D NMR techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Typical):

- Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disc) or as a thin film from a solution

evaporated on a salt plate (e.g., NaCl).

- Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr is taken first and automatically subtracted.

Predicted FT-IR Data & Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3450 - 3350	N-H Asymmetric Stretch	Medium	Characteristic of a primary aromatic amine. The presence of two bands in this region is a hallmark of the -NH ₂ group. [7][8]
3380 - 3280	N-H Symmetric Stretch	Medium	The second of the two N-H stretching bands for a primary amine. [7][8]
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Indicates the presence of C-H bonds on the aromatic rings.
1620 - 1580	N-H Bending (Scissoring)	Strong	This strong absorption is characteristic of the scissoring motion of the primary amine group. [8][9]
1590 - 1450	Aromatic C=C Ring Stretch	Medium-Strong	Multiple bands in this region confirm the presence of the benzene rings.
1335 - 1250	Aromatic C-N Stretch	Strong	The stretching vibration of the bond between the aromatic carbon and the amine nitrogen. [7]
850 - 750	C-H Out-of-Plane Bending	Strong	The pattern of these bands can give clues about the substitution

pattern on the aromatic rings.

750 - 690

C-S Stretch

Weak-Medium

The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. [7] Experimental Protocol (Typical):

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS or GC-MS).
- Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules. EI is a hard ionization technique that causes extensive fragmentation, while ESI is softer and often shows the protonated molecule $[M+H]^+$.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data & Interpretation (EI):

m/z Value	Proposed Fragment	Interpretation
216	$[\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}]^+$	Molecular Ion (M^+). Confirms the molecular weight of the compound.
109	$[\text{C}_6\text{H}_5\text{S}]^+$	Phenylthio cation, resulting from cleavage of the C4-S bond.
107	$[\text{C}_6\text{H}_5\text{N}_2]^+$	Diaminophenyl cation, also from C4-S bond cleavage.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from loss of the sulfur atom from the $[\text{C}_6\text{H}_5\text{S}]^+$ fragment.
51	$[\text{C}_4\text{H}_3]^+$	A common fragment from the phenyl cation (m/z 77) via the loss of acetylene (C_2H_2). [10]

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π -systems, such as aromatic rings.

Experimental Protocol (Typical):

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
- Acquisition: Record the absorbance spectrum, typically from 200 to 800 nm, using a matched cuvette containing the pure solvent as a reference.

Predicted UV-Vis Data & Interpretation:

λ_{max} (nm)	Transition Type	Interpretation
~240-260 nm	$\pi \rightarrow \pi$	This strong absorption band is characteristic of the electronic transitions within the aromatic π -system.
~300-350 nm	$n \rightarrow \pi$	A weaker absorption band at a longer wavelength, resulting from the transition of a non-bonding electron (from N or S) to an anti-bonding π^* orbital. The presence of auxochromes (-NH ₂ , -S-) shifts this absorption to a longer wavelength (bathochromic shift). [11] [12]

Summary and Conclusion

This guide outlines the expected spectroscopic characteristics of **4-(Phenylthio)benzene-1,2-diamine**. The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and cross-validating methodology for confirming the identity, structure, and purity of this important chemical intermediate. Any significant deviation from the predicted data presented herein should prompt further investigation into the sample's integrity, potentially indicating the presence of impurities, isomers, or degradation products.

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